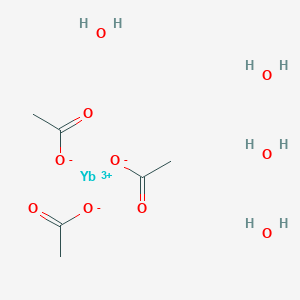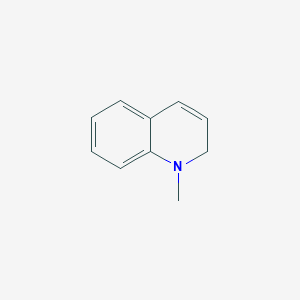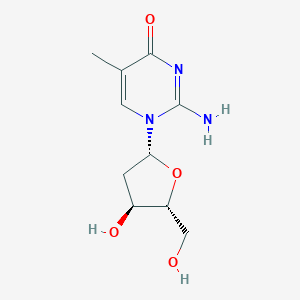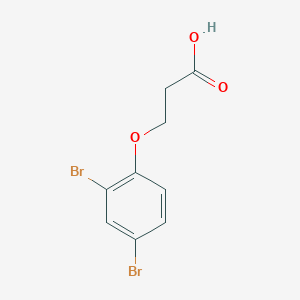
3-(2,4-Dibromophenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dibromophenoxy)propanoic acid, also known as DBPPA, is a chemical compound that has been used in scientific research for many years. This compound has been found to have a variety of interesting properties and has been the subject of many studies. In
作用機序
The mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. Specifically, 3-(2,4-Dibromophenoxy)propanoic acid has been found to inhibit the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids.
生化学的および生理学的効果
3-(2,4-Dibromophenoxy)propanoic acid has been found to have a variety of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetyl-CoA carboxylase, 3-(2,4-Dibromophenoxy)propanoic acid has also been found to have antioxidant properties. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid can reduce oxidative stress in cells, which can help to prevent cellular damage. Additionally, 3-(2,4-Dibromophenoxy)propanoic acid has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
実験室実験の利点と制限
One of the main advantages of using 3-(2,4-Dibromophenoxy)propanoic acid in lab experiments is its ability to inhibit the activity of acetyl-CoA carboxylase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using 3-(2,4-Dibromophenoxy)propanoic acid is that it can be toxic to cells at high concentrations. Therefore, it is important to use 3-(2,4-Dibromophenoxy)propanoic acid at appropriate concentrations to avoid cell death.
将来の方向性
There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid. One area of research could be to explore its potential as a treatment for cancer. Additionally, more research could be done to understand the mechanism of action of 3-(2,4-Dibromophenoxy)propanoic acid and how it interacts with other enzymes and proteins in the body. Finally, more research could be done to explore the potential use of 3-(2,4-Dibromophenoxy)propanoic acid in other areas, such as in the treatment of inflammation and oxidative stress.
In conclusion, 3-(2,4-Dibromophenoxy)propanoic acid is a chemical compound that has been used in scientific research for many years. It has a variety of interesting properties and has been the subject of many studies. Its ability to inhibit the activity of acetyl-CoA carboxylase makes it a useful tool for studying various biological processes. However, its toxicity at high concentrations is a limitation that must be taken into account. There are many future directions for research on 3-(2,4-Dibromophenoxy)propanoic acid, including its potential use in cancer treatment and the exploration of its mechanism of action.
合成法
3-(2,4-Dibromophenoxy)propanoic acid can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,4-dibromophenol with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 3-(2,4-Dibromophenoxy)propanoic acid as a white crystalline solid.
科学的研究の応用
3-(2,4-Dibromophenoxy)propanoic acid has been used in scientific research for a variety of applications. One of the most common applications is as a herbicide. 3-(2,4-Dibromophenoxy)propanoic acid has been found to be effective in controlling the growth of weeds in agricultural fields. In addition to its use as a herbicide, 3-(2,4-Dibromophenoxy)propanoic acid has also been studied for its potential use in the treatment of cancer. Studies have shown that 3-(2,4-Dibromophenoxy)propanoic acid has the ability to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
特性
CAS番号 |
15773-91-8 |
|---|---|
製品名 |
3-(2,4-Dibromophenoxy)propanoic acid |
分子式 |
C9H8Br2O3 |
分子量 |
323.97 g/mol |
IUPAC名 |
3-(2,4-dibromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8Br2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) |
InChIキー |
WRFWWHNTWKKWPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
正規SMILES |
C1=CC(=C(C=C1Br)Br)OCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




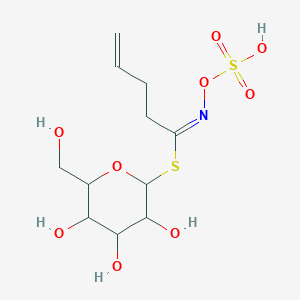
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
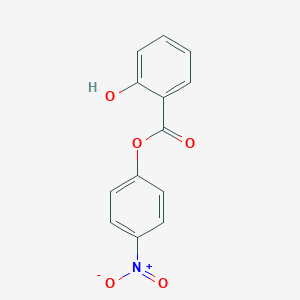
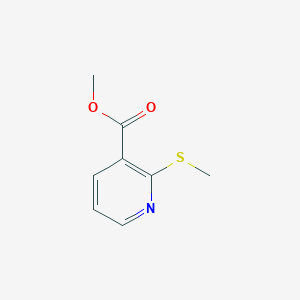
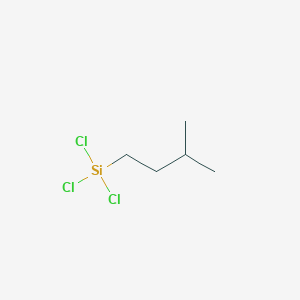
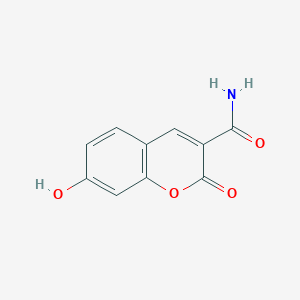
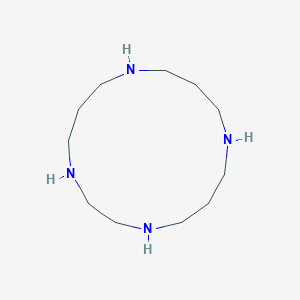
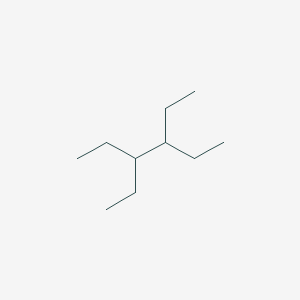
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)
